N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide
Descripción
Propiedades
IUPAC Name |
N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-25-11-14-18-19-16(24-14)17-15(21)12-5-7-13(8-6-12)26(22,23)20-9-3-2-4-10-20/h5-8H,2-4,9-11H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXUKLJNZMRDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclodesulfurization of 4-benzoyl-1-cyanoacetylthiosemicarbazide in refluxing ethanolic mercuric oxide solution, which affords the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis while maintaining product purity and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In a study evaluating the antibacterial efficacy of synthesized compounds, several derivatives displayed moderate to strong activity against these pathogens .
Antifungal Activity
The compound's potential as an antifungal agent is notable. A series of novel derivatives were synthesized and evaluated for antifungal activity against strains of the genus Candida. Some compounds exhibited greater efficacy than fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against Candida albicans .
Enzyme Inhibition
N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide also demonstrates enzyme inhibition properties. Studies have shown that related compounds can act as acetylcholinesterase inhibitors and urease inhibitors, which are crucial in treating conditions like Alzheimer's disease and managing urea levels in patients with kidney dysfunction .
Agricultural Applications
Pesticidal Properties
Compounds similar to N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide have been investigated for their pesticidal properties. The oxadiazole ring is known for imparting insecticidal activity. Research indicates that derivatives can effectively control pests in agricultural settings, contributing to enhanced crop protection .
Chemical Research Applications
Synthetic Chemistry
The synthesis of N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide involves multistep reactions that are of interest in synthetic organic chemistry. The methodologies employed in synthesizing such compounds are valuable for developing new chemical entities with tailored biological activities .
Case Studies
Mecanismo De Acción
The mechanism of action of N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the piperidine sulfonyl group are key functional groups that interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes and pathways .
Comparación Con Compuestos Similares
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Lipophilicity (LogP) :
The target compound’s methylsulfanyl group increases LogP compared to LMM5 (4-methoxyphenyl) and LMM11 (furan), favoring improved cellular uptake. - Solubility : Piperidine sulfonyl groups generally enhance aqueous solubility compared to cyclohexyl or benzyl substituents in LMM5/LMM11 .
Actividad Biológica
N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide is a compound that combines the pharmacologically significant moieties of 1,3,4-oxadiazole and piperidine. This article discusses its biological activities, including antibacterial properties, enzyme inhibition, and binding interactions with proteins.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C17H24N4O4S2
- Molecular Weight : 396.53 g/mol
- Key Functional Groups :
- 1,3,4-Oxadiazole ring
- Piperidine ring
- Sulfonamide moiety
Antibacterial Activity
Research indicates that compounds containing the oxadiazole and piperidine moieties exhibit significant antibacterial properties. The synthesized derivatives were tested against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains (e.g., E. coli) | Weak to Moderate |
The activity was assessed using standard microbiological techniques, and the results demonstrated that certain derivatives had promising antibacterial efficacy.
Enzyme Inhibition
The compound was also evaluated for its potential as an enzyme inhibitor. The key enzymes tested included:
- Acetylcholinesterase (AChE) : Important for neurotransmitter regulation.
- Urease : Associated with the metabolism of urea in bacteria.
The findings revealed that several derivatives displayed strong inhibitory activity against these enzymes:
| Compound ID | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| Compound 7l | 2.14 ± 0.003 | 0.63 ± 0.001 |
| Compound 7m | 1.50 ± 0.001 | 0.75 ± 0.002 |
| Compound 7n | 1.80 ± 0.002 | 0.70 ± 0.003 |
These results indicate a potential therapeutic application in treating conditions related to cholinergic dysfunction and urease-related infections.
Protein Binding Studies
The interaction of the compound with bovine serum albumin (BSA) was investigated to understand its pharmacokinetic properties. The binding affinity provides insights into the compound's stability and distribution in biological systems:
- Binding Affinity : High binding affinity was observed, suggesting effective transport within biological fluids.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of similar compounds featuring oxadiazole and piperidine structures:
-
Study on Antimicrobial Efficacy :
- A series of oxadiazole derivatives were synthesized and tested against multi-drug resistant strains of bacteria.
- Results indicated that modifications to the piperidine ring significantly enhanced antibacterial activity.
-
Enzyme Inhibition Research :
- Compounds were screened for AChE inhibition as part of Alzheimer’s disease research.
- The most potent inhibitors were further analyzed for their mechanism of action through molecular docking studies.
-
Pharmacological Profiling :
- Comprehensive profiling of compounds with similar structures revealed a correlation between structural modifications and biological activity.
- Enhanced bioactivity was often linked to increased lipophilicity and optimal hydrogen bonding capabilities.
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide?
The synthesis involves sequential functionalization of the 1,3,4-oxadiazole and piperidine sulfonyl moieties. Key steps include:
- Hydrazide formation : Reaction of methyl 4-chlorobenzoate with hydrazine hydrate under reflux (MeOH, 5–6 hrs) to yield the hydrazide intermediate .
- Oxadiazole ring cyclization : Treatment with CS₂ in the presence of KOH (EtOH, reflux for 4–5 hrs) to form the 1,3,4-oxadiazole core .
- Sulfonamide coupling : Reaction of 4-(piperidine-1-sulfonyl)benzoyl chloride with the oxadiazole intermediate under basic conditions (Na₂CO₃, H₂O, 1 hr) .
- Methylsulfanyl functionalization : Introduction of the methylsulfanyl group via nucleophilic substitution using LiH in DMF (4–6 hrs) .
Q. How can researchers monitor reaction progress and purity during synthesis?
- Thin-layer chromatography (TLC) : Use silica gel plates with UV visualization to track intermediates and confirm completion .
- Recrystallization : Purify crude products using methanol or ethanol, followed by washing with ice-cold water to remove unreacted reagents .
- Spectral characterization : Validate structures via -NMR (e.g., δ 2.5 ppm for methylsulfanyl protons) and IR (C=N stretch at ~1600 cm⁻¹ for oxadiazole) .
Q. What analytical techniques are essential for characterizing this compound?
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .
- Single-crystal X-ray diffraction : Resolve structural ambiguities, particularly for sulfonamide and oxadiazole conformations .
- Elemental analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s antimicrobial activity?
- Substituent optimization : Replace the methylsulfanyl group with bulkier alkyl/aryl thioethers to improve lipophilicity and membrane penetration .
- Piperidine ring substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to the sulfonamide moiety to modulate target binding .
- Docking studies : Use AutoDock Vina to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase) and guide rational design .
Q. How can contradictory data on biological activity be resolved?
- Dose-response assays : Perform MIC (minimum inhibitory concentration) testing across multiple bacterial strains (e.g., S. aureus, E. coli) to validate potency ranges .
- Metabolic stability analysis : Assess hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic limitations .
- Cytotoxicity screening : Use HEK-293 or HepG2 cells to rule off-target effects at therapeutic concentrations .
Q. What computational methods are effective for studying structure-activity relationships (SAR)?
- Molecular dynamics simulations : Analyze binding stability with bacterial targets (e.g., 50 ns simulations in GROMACS) .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .
- Pharmacophore mapping : Identify critical features (e.g., sulfonamide oxygen as H-bond acceptor) using Schrödinger Phase .
Methodological Challenges and Solutions
Q. How can low yields in the final coupling step be improved?
- Optimize stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to oxadiazole amine to drive the reaction .
- Solvent selection : Replace H₂O with THF for better solubility of hydrophobic intermediates .
- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
